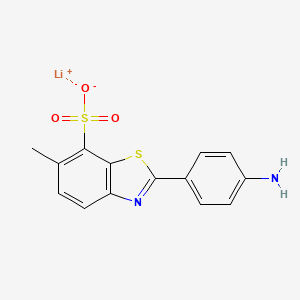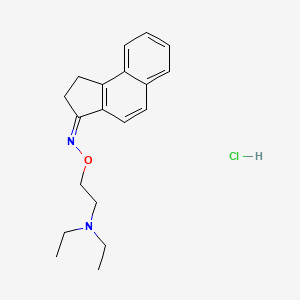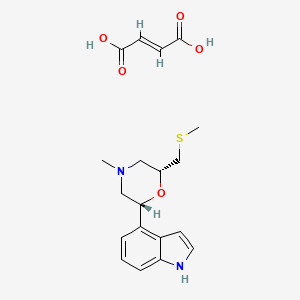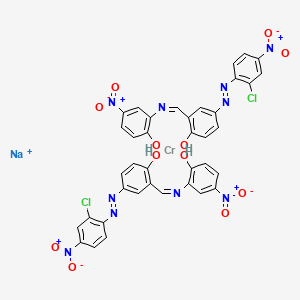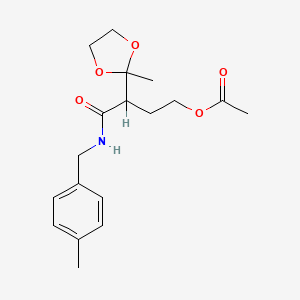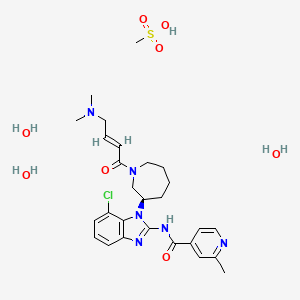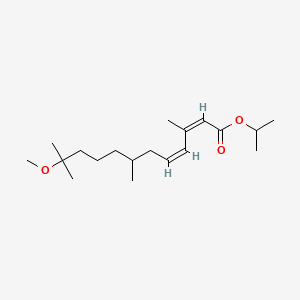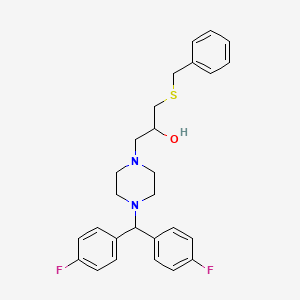
Dichapetalin L
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichapetalin L is a member of the dichapetalin family, a class of natural dammarane-type merotriterpenoids. These compounds are characterized by their unique 2-phenylpyrano moiety annellated to ring A of the dammarane skeleton . This compound, like other dichapetalins, is primarily found in the Dichapetalaceae family, particularly in the Dichapetalum and Phyllanthus genera .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dichapetalin L involves multiple steps, starting from simpler triterpenoid precursors. The key steps include the formation of the 2-phenylpyrano moiety and its annellation to the dammarane skeleton. This process typically requires specific reagents and catalysts to facilitate the formation of the desired structure .
Industrial Production Methods
Most dichapetalins are isolated from natural sources through extensive chromatographic purification .
Análisis De Reacciones Químicas
Types of Reactions
Dichapetalin L undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the dammarane skeleton.
Reduction: Used to reduce specific functional groups, altering the compound’s reactivity.
Substitution: Involves replacing one functional group with another, often to enhance biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while substitution reactions can introduce new functional groups that enhance the compound’s biological activity .
Aplicaciones Científicas De Investigación
Dichapetalin L has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of dammarane-type merotriterpenoids.
Biology: Investigated for its cytotoxic properties against various cancer cell lines.
Medicine: Potential use in developing new anticancer drugs due to its cytotoxicity.
Industry: Limited industrial applications due to its complex structure and synthesis challenges.
Mecanismo De Acción
The mechanism of action of dichapetalin L involves its interaction with specific molecular targets and pathways. It is known to exhibit cytotoxicity by inducing apoptosis in cancer cells. This effect is mediated through the activation of specific signaling pathways that lead to cell death .
Comparación Con Compuestos Similares
Similar Compounds
- Dichapetalin A
- Dichapetalin X
- 7-Hydroxydichapetalin P
Uniqueness
Dichapetalin L is unique due to its specific structural features, such as the 2-phenylpyrano moiety and its specific annellation pattern. These features contribute to its distinct biological activities and reactivity compared to other dichapetalins .
Propiedades
Número CAS |
874213-55-5 |
|---|---|
Fórmula molecular |
C38H50O5 |
Peso molecular |
586.8 g/mol |
Nombre IUPAC |
(3S,5R)-5-[(E)-3-hydroxy-2-methylprop-1-enyl]-3-[(1S,2R,3R,5R,6R,9S,14S,15R,18R,19S)-3-hydroxy-2,6,14-trimethyl-9-phenyl-8-oxahexacyclo[16.3.1.01,18.02,15.05,14.06,11]docos-11-en-19-yl]oxolan-2-one |
InChI |
InChI=1S/C38H50O5/c1-23(20-39)16-26-18-27(33(41)43-26)28-11-15-38-21-37(28,38)14-12-30-34(2)13-10-25-17-29(24-8-6-5-7-9-24)42-22-35(25,3)31(34)19-32(40)36(30,38)4/h5-10,16,26-32,39-40H,11-15,17-22H2,1-4H3/b23-16+/t26-,27-,28-,29-,30+,31+,32+,34+,35-,36-,37+,38+/m0/s1 |
Clave InChI |
CXFAPKZJDHSDJC-NNLSLSRSSA-N |
SMILES isomérico |
C/C(=C\[C@H]1C[C@H](C(=O)O1)[C@@H]2CC[C@@]34[C@@]2(C3)CC[C@H]5[C@]4([C@@H](C[C@@H]6[C@@]5(CC=C7[C@@]6(CO[C@@H](C7)C8=CC=CC=C8)C)C)O)C)/CO |
SMILES canónico |
CC(=CC1CC(C(=O)O1)C2CCC34C2(C3)CCC5C4(C(CC6C5(CC=C7C6(COC(C7)C8=CC=CC=C8)C)C)O)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


